
374796-72-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 374796-72-2 is known as [Asn23] β-Amyloid (1-40), Iowa mutation. This compound is a peptide that is a variant of the β-amyloid protein, which is associated with Alzheimer’s disease. The Iowa mutation involves the substitution of asparagine for aspartic acid at position 23, leading to a more rapid aggregation of the peptide into toxic fibrils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Asn23] β-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput peptide synthesizers .
Analyse Chemischer Reaktionen
Types of Reactions
[Asn23] β-Amyloid (1-40) primarily undergoes aggregation reactions, where the peptide molecules self-assemble into fibrils. This process is influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions
pH: The aggregation is typically studied at physiological pH (around 7.4).
Temperature: Elevated temperatures can accelerate the aggregation process.
Metal Ions: Ions such as zinc and copper can promote aggregation
Major Products
The major product of these reactions is the formation of amyloid fibrils, which are insoluble and associated with neurotoxicity in Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
[Asn23] β-Amyloid (1-40) is extensively used in scientific research to study the mechanisms of amyloid aggregation and its role in Alzheimer’s disease. Key applications include:
Neuroscience: Investigating the neurotoxic effects of amyloid fibrils on neuronal cells.
Drug Development: Screening potential therapeutic agents that can inhibit or reverse amyloid aggregation.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease
Wirkmechanismus
The toxic effects of [Asn23] β-Amyloid (1-40) are primarily due to its ability to aggregate into fibrils that disrupt cellular function. The peptide interacts with neuronal cell membranes, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death. The aggregation process involves the formation of β-sheet structures that are characteristic of amyloid fibrils .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wild-type β-Amyloid (1-40): The non-mutated form of the peptide, which aggregates more slowly than the Iowa mutation.
[Glu22] β-Amyloid (1-40), Arctic mutation: Another variant associated with familial Alzheimer’s disease, characterized by a substitution of glutamic acid for glycine at position 22
Uniqueness
The Iowa mutation ([Asn23] β-Amyloid (1-40)) is unique in its rapid aggregation and increased toxicity compared to other β-amyloid variants. This makes it a valuable model for studying the aggressive forms of Alzheimer’s disease and testing potential therapeutic interventions .
Eigenschaften
CAS-Nummer |
374796-72-2 |
|---|---|
Molekulargewicht |
4328.88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



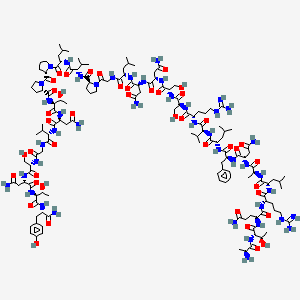
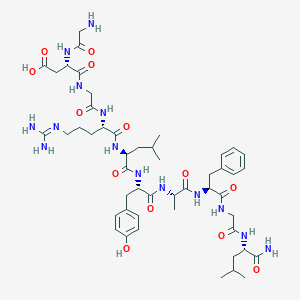
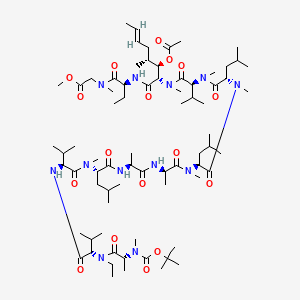
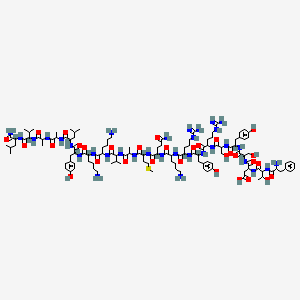
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)
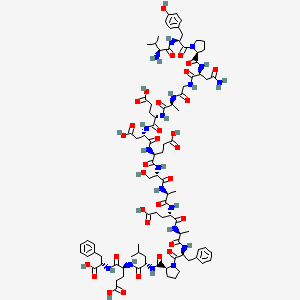
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)
